4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzenesulfonyl)piperidine
Description
This compound features a piperidine core substituted at position 4 with a 1,2,4-oxadiazole ring, which is further modified by a 2,4-dimethoxyphenyl group. The piperidine nitrogen is sulfonylated with a 4-methoxybenzenesulfonyl moiety. Its molecular complexity highlights the importance of comparing it with structurally related compounds to elucidate structure-activity relationships (SAR) .
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-5-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6S/c1-28-16-4-7-18(8-5-16)32(26,27)25-12-10-15(11-13-25)22-23-21(24-31-22)19-9-6-17(29-2)14-20(19)30-3/h4-9,14-15H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEATZDQPKXEGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzenesulfonyl)piperidine is a synthetic derivative that incorporates the oxadiazole and piperidine moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on various studies, highlighting its potential pharmacological applications.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 460.5 g/mol
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and piperidine structures exhibit significant antimicrobial properties. In a study evaluating a series of related compounds, moderate to strong antibacterial activity was observed against strains such as Salmonella typhi and Bacillus subtilis . The synthesized derivatives demonstrated varying degrees of effectiveness against other bacterial strains, suggesting a broad spectrum of antimicrobial potential.
| Compound | Activity Against Salmonella typhi | Activity Against Bacillus subtilis | Other Strains |
|---|---|---|---|
| Compound A | Moderate | Strong | Weak |
| Compound B | Strong | Moderate | Moderate |
Enzyme Inhibition
The compound's derivatives have shown promising results as enzyme inhibitors. Specifically, they were evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease. Notably, certain derivatives exhibited strong inhibitory activity against urease, with IC50 values indicating high potency .
| Enzyme | Compound | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | 7l | 2.14 ± 0.003 |
| Urease | 7m | 0.63 ± 0.001 |
Antiviral Activity
Oxadiazole derivatives are also recognized for their antiviral properties. Some studies have reported that related compounds demonstrate antiviral activity against RNA viruses, suggesting that the oxadiazole moiety could contribute to antiviral mechanisms .
Case Studies
- Antibacterial Screening : A study synthesized several oxadiazole-piperidine derivatives and evaluated their antibacterial properties against common pathogens. The results indicated that modifications in the chemical structure significantly influenced antibacterial efficacy.
- Enzyme Inhibition Studies : Another research project focused on the enzyme inhibitory potential of oxadiazole derivatives, revealing that specific substitutions on the piperidine ring enhanced AChE inhibition compared to the parent compounds.
The biological activity of this compound can be attributed to its ability to interact with biological targets such as enzymes and bacterial membranes. The oxadiazole ring may facilitate binding to active sites on enzymes or receptors due to its electron-withdrawing properties, while the piperidine moiety may enhance lipophilicity and membrane permeability .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing oxadiazole and piperidine structures exhibit various biological activities, including:
- Antimicrobial Properties : Studies have shown that oxadiazole derivatives can possess significant antibacterial and antifungal activities. The presence of the methoxyphenyl group enhances these effects by increasing lipophilicity and membrane permeability .
- Anticancer Activity : Some derivatives of oxadiazole have demonstrated promising anticancer properties. They may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .
- Anti-inflammatory Effects : Certain compounds in this class have been reported to exhibit anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases .
Applications in Medicinal Chemistry
Given its structural characteristics, 4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzenesulfonyl)piperidine is being explored for:
- Drug Development : Its unique structure allows for modifications that can lead to the development of novel therapeutic agents targeting specific diseases. The compound's ability to interact with biological targets makes it a candidate for further pharmacological studies .
- Lead Compound : As a lead compound, it can be optimized to enhance efficacy and reduce toxicity through structure-activity relationship (SAR) studies.
Material Science Applications
In addition to its medicinal applications, this compound may find use in material science due to its chemical stability and potential for functionalization:
- Polymer Chemistry : The incorporation of such compounds into polymers can lead to materials with enhanced properties such as thermal stability and mechanical strength.
- Sensor Development : The oxadiazole moiety is known for its photoluminescent properties, making it suitable for applications in sensor technology where fluorescence is utilized .
Case Studies
Several studies have investigated the biological efficacy of similar compounds:
- Antimicrobial Study : A related oxadiazole derivative was tested against various bacterial strains and showed significant inhibitory effects, suggesting that modifications like those seen in our compound could yield even better results .
- Anticancer Research : A study on a piperidine-based oxadiazole indicated its potential as an anticancer agent by demonstrating cytotoxic effects on cancer cell lines through apoptosis induction mechanisms .
- Material Application : Research into the incorporation of oxadiazole compounds into polymer matrices showed improved mechanical properties and thermal stability, indicating potential industrial applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Substituent Variations on the Oxadiazole Ring
- Compound 1: 1-(4-Chlorobenzenesulfonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine (CAS 946369-30-8) Key Differences: Replaces the 2,4-dimethoxyphenyl group with a thiophene ring and substitutes the 4-methoxybenzenesulfonyl group with a chlorobenzenesulfonyl moiety. Implications: The thiophene’s electron-rich nature and chlorine’s electron-withdrawing effect may alter binding affinity and metabolic stability compared to the target compound.
Compound 2 : 4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine
Compound 3 : 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride (CAS 263383-24-0)
2.2. Modifications to the Piperidine Core
- Compound 4: 1-(3,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS 1775309-81-3) Key Differences: Replaces the sulfonamide with a benzoyl group and shifts the oxadiazole to a methylene-linked position.
Compound 5 : 4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one (CAS 941997-93-9)
2.3. Sulfonamide Group Variations
- Compound 6 : 1-{[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(methoxymethyl)piperidine (PDB-bound CRBP1 inhibitor)
Structural and Pharmacokinetic Insights
| Property | Target Compound | Compound 1 | Compound 3 | Compound 4 |
|---|---|---|---|---|
| Molecular Weight | ~463.5 g/mol (estimated) | 409.9 g/mol | 295.77 g/mol | 407.46 g/mol |
| Key Substituents | 2,4-Dimethoxyphenyl, sulfonamide | Thiophene, Cl-sulfonyl | 4-Methoxyphenyl, HCl | Benzoyl, phenyl-oxadiazole |
| Solubility | Moderate (sulfonamide enhances) | Low (Cl-sulfonyl) | High (HCl salt) | Moderate |
| Lipophilicity (LogP) | ~3.5 (predicted) | ~4.0 | ~2.8 | ~3.2 |
Preparation Methods
Introduction of a Nitrile Group
The 4-position of 1-(4-methoxybenzenesulfonyl)piperidine is functionalized with a nitrile group to enable oxadiazole formation. Patent outlines a two-step protocol:
-
Bromination : Treat the piperidine derivative with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in carbon tetrachloride to introduce a bromine atom at the 4-position.
-
Cyanide Substitution : React the 4-bromo intermediate with sodium cyanide in dimethylformamide (DMF) at 80°C for 12 hours, yielding 1-(4-methoxybenzenesulfonyl)piperidine-4-carbonitrile.
Key Conditions
-
Bromination : NBS (1.1 eq), AIBN (0.1 eq), CCl₄, reflux, 6 hours
-
Cyanide Substitution : NaCN (3 eq), DMF, 80°C, 85% yield
Formation of the 1,2,4-Oxadiazole Ring
Amidoxime Synthesis
The nitrile group is converted to an amidoxime via reaction with hydroxylamine hydrochloride. As per, this is achieved by refluxing the nitrile with hydroxylamine (1.5 eq) in ethanol-water (3:1) for 8–12 hours (Figure 2).
Key Conditions
Cyclization with 2,4-Dimethoxyphenyl Carboxylic Acid
The amidoxime undergoes cyclization with 2,4-dimethoxyphenyl carboxylic acid using a carbodiimide coupling agent. Patent and recommend ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) in DMF at 25°C for 24 hours, forming the 1,2,4-oxadiazole ring (Figure 3).
Key Conditions
Final Deprotection and Purification
The tert-butyl carbamate (Boc) group, if used transiently, is removed via HCl/dioxane treatment (4M, 2 hours, 25°C) as demonstrated in. Final purification employs column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound in >95% purity.
Comparative Analysis of Methodologies
Method A (patent-derived) offers superior regioselectivity for oxadiazole formation, whereas Method B prioritizes Boc protection for intermediate stability. Method C’s use of CS₂, while eco-friendly, is less efficient for 1,2,4-oxadiazoles.
Mechanistic Insights
-
Sulfonylation : Nucleophilic attack by piperidine’s nitrogen on the electrophilic sulfur of the sulfonyl chloride, facilitated by DIPEA.
-
Oxadiazole Cyclization : EDCl activates the carboxylic acid, forming an active ester that reacts with the amidoxime’s nucleophilic nitrogen, followed by intramolecular cyclization and water elimination.
Challenges and Optimization
Q & A
Q. Characterization Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and ring structures .
- LC-MS : To verify molecular weight and detect impurities .
- TLC Monitoring : For intermediate steps using silica gel plates and UV visualization .
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | DMF, 80°C, 12 hrs | 65–70 | 90% |
| 2 | K₂CO₃, DMF, RT | 75–80 | 95% |
Basic: What structural features influence its reactivity and stability?
Answer:
- Electron-Donating Groups : The 2,4-dimethoxyphenyl group enhances electron density on the oxadiazole ring, increasing susceptibility to nucleophilic attack .
- Sulfonyl Group : The 4-methoxybenzenesulfonyl moiety stabilizes the piperidine ring via steric hindrance and hydrogen bonding .
- Heterocyclic Rings : The oxadiazole and piperidine rings confer rigidity, affecting solubility and intermolecular interactions .
Advanced: How can computational methods optimize its synthesis or predict biological activity?
Answer:
- Reaction Path Simulation : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states to identify energy barriers in cyclocondensation steps .
- Molecular Docking : Tools like AutoDock Vina predict binding affinities to biological targets (e.g., enzymes) by analyzing interactions between the sulfonyl group and active sites .
- Machine Learning : Quantitative Structure-Activity Relationship (QSAR) models trained on similar piperidine derivatives predict pharmacokinetic properties (logP, bioavailability) .
Q. Table 2: Predicted Binding Energies (kcal/mol)
| Target Protein | Docking Score |
|---|---|
| Cytochrome P450 3A4 | -8.2 |
| Serotonin Receptor 5-HT2A | -7.5 |
Advanced: What strategies resolve contradictions in spectroscopic or bioassay data?
Answer:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions to confirm substitution patterns .
- X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and crystal packing .
- Dose-Response Replication : Repeat bioassays (e.g., enzyme inhibition) under controlled pH and temperature to address variability .
Advanced: How to design experiments to optimize reaction yields or selectivity?
Answer:
- Design of Experiments (DoE) : Use factorial designs (e.g., Box-Behnken) to test variables like temperature, solvent polarity, and catalyst loading .
- In Situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate formation in real time, enabling rapid parameter adjustments .
Q. Example Optimization Parameters :
- Catalyst Screening : Pd/C vs. Pd(OAc)₂ for Suzuki-Miyaura coupling steps .
- Solvent Effects : Compare DMF (polar aprotic) vs. THF (less polar) on cyclization efficiency .
Advanced: How to evaluate its stability under physiological or storage conditions?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 14 days. Monitor degradation via HPLC .
- pH Stability : Test solubility and decomposition in buffers (pH 1–9) to identify labile functional groups (e.g., sulfonamide hydrolysis) .
Q. Table 3: Degradation Products Identified via LC-MS
| Condition | Major Degradant |
|---|---|
| Acidic (pH 2) | 4-Methoxybenzenesulfonic acid |
| Alkaline (pH 9) | Oxadiazole ring-opened amide |
Advanced: What methodologies assess its interactions with biological macromolecules?
Answer:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to proteins (e.g., KD values for receptor-ligand interactions) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for enzyme inhibition .
- Cryo-EM : Visualizes binding modes to large complexes like ion channels .
Advanced: How to address low solubility or bioavailability in preclinical studies?
Answer:
- Salt Formation : React with HCl or sodium citrate to improve aqueous solubility .
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to enhance permeability across biological membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
